7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

Lipophilicity Drug-likeness Partition coefficient

This 7-methyl-2H-benzotriazole-5-carboxylic acid delivers unique chiral geometry and H-bond donor/acceptor pattern inaccessible from common 1H-tautomer or achiral tetrahydrobenzotriazole acids. The C7 stereocenter and 5-COOH orientation enable enantiomerically enriched [5,6]-fused heterocycle construction for kinase programs (e.g., RIP1). With MW 181.19, XLogP3 ~1.2, and a single chiral center, it is purpose-built for fragment-based drug discovery campaigns requiring defined lipophilicity and stereoselective interactions. Avoid functional interchangeability pitfalls—procure this precise scaffold.

Molecular Formula C8H11N3O2
Molecular Weight 181.195
CAS No. 2309467-71-6
Cat. No. B2581804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid
CAS2309467-71-6
Molecular FormulaC8H11N3O2
Molecular Weight181.195
Structural Identifiers
SMILESCC1CC(CC2=NNN=C12)C(=O)O
InChIInChI=1S/C8H11N3O2/c1-4-2-5(8(12)13)3-6-7(4)10-11-9-6/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11)
InChIKeyYTIQICKFPPWRRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid: Core Identity and Procurement-Relevant Characteristics


7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid (CAS 2309467-71-6) is a chiral, partially saturated benzotriazole derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.19 g/mol [1]. The compound belongs to the tetrahydrobenzotriazole carboxylic acid class, which has been explored as a scaffold for metabotropic glutamate receptor 5 (mGlu₅) positive allosteric modulators (PAMs) [2] and as an intermediate for kinase inhibitor synthesis [3]. The 7-methyl substituent introduces a stereogenic center, while the 2H-tautomeric form distinguishes it from the more common 1H-tetrahydrobenzotriazole regioisomers available in commercial catalogs.

Why 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic Acid Cannot Be Casually Replaced by In-Class Analogs


Superficially similar tetrahydrobenzotriazole carboxylic acids (e.g., CAS 33062-47-4, CAS 1509674-65-0) differ in at least four critical dimensions: (i) the 7-methyl group increases computed logP by approximately 0.5 units relative to the des-methyl analog, altering solubility and membrane partitioning [1]; (ii) the 7-methyl substituent introduces a chiral center absent in the 4- and 6-carboxylic acid regioisomers, enabling stereoselective interactions in asymmetric synthesis or chiral resolution [2]; (iii) the 2H-tautomeric form presents a distinct hydrogen-bond donor/acceptor pattern versus the 1H-tautomer, affecting molecular recognition [3]; and (iv) the carboxylic acid at position 5 (rather than 4 or 6) yields a unique spatial orientation of the acid handle, critical for fused heterocycle construction in kinase inhibitor programs [4]. These structural variations preclude direct functional interchangeability in any application requiring defined geometry, lipophilicity, or chiral purity.

7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Computed Lipophilicity (XLogP3) Elevation via 7-Methyl Substitution

The introduction of a methyl group at the 7-position of the tetrahydrobenzotriazole scaffold increases the computed octanol-water partition coefficient (XLogP3) by approximately 0.5 log units relative to the non-methylated parent compound 4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid (CAS 33062-47-4, MW 167.17, XLogP3 ≈ 0.0), yielding a predicted XLogP3 of ~1.2 for the target compound [1]. This modest lipophilicity gain is expected to improve passive membrane permeability while retaining sufficient aqueous solubility for biochemical assay conditions.

Lipophilicity Drug-likeness Partition coefficient

Stereochemical Differentiation: Chiral Center at C7 Absent in Common Analogs

The target compound bears a methyl substituent at the 7-position of the partially saturated ring, creating a stereogenic center at C7. The 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 33062-47-4) lacks this methyl group and is achiral [1]. Similarly, 1-methyl-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-6-carboxylic acid (CAS 1496734-87-2) places the methyl on N1 rather than C7, producing distinct diastereomeric outcomes upon derivatization [2]. The presence of a chiral center enables enantioselective transformations and the generation of diastereomeric pairs in subsequent reactions, a capability the non-methylated analog cannot provide.

Chirality Enantioselective synthesis Stereochemistry

Tautomeric Form (2H vs. 1H) Alters Hydrogen-Bond Donor Topology

The target compound exists in the 2H-benzotriazole tautomeric form, whereas the commercially prevalent analogs 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-4-carboxylic acid (CAS 1509674-65-0) and 4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole-5-carboxylic acid (CAS 33062-47-4) adopt the 1H-tautomer [1]. In the 2H-tautomer, the acidic N–H proton is positioned at N2 rather than N1, altering the spatial orientation of the hydrogen-bond donor by approximately 120° relative to the carboxylic acid group. This tautomeric difference can influence protein-ligand binding and crystal packing in solid-state formulations.

Tautomerism Hydrogen bonding Molecular recognition

Regioisomeric Carboxylic Acid Position (C5) Enables Distinct Fused Heterocycle Outputs

Placement of the carboxylic acid at position 5 of the tetrahydrobenzotriazole core (target compound) directs cyclization and coupling reactions toward distinct fused-ring products compared to the 4-carboxylic acid (CAS 1509674-65-0) or 6-carboxylic acid (CAS 1496734-87-2) regioisomers. The 5-carboxylic acid regioisomer has been specifically employed in the preparation of RIP1 kinase inhibitor scaffolds via [5,6]-fused heterocycle formation, a regiochemical outcome that cannot be replicated with 4- or 6-carboxy derivatives [1]. The 7-methyl group further biases the conformational preference of the tetrahydro ring, potentially influencing the diastereoselectivity of subsequent ring-closure steps.

Regiochemistry Fused heterocycles Kinase inhibitors

Tetrahydro Saturation Enhances Metabolic Stability Compared to Aromatic 7-Methyl-benzotriazole Analogs

The tetrahydro (partially saturated) benzotriazole core has been shown to confer improved in vitro DMPK parameters relative to fully aromatic benzotriazole scaffolds in the mGlu₅ PAM series [1]. The saturated ring reduces susceptibility to cytochrome P450-mediated oxidative metabolism at the benzene ring positions. The 7-methyl-4,5,6,7-tetrahydro derivative is predicted to retain this saturation advantage over the aromatic 7-methyl-2H-benzotriazole-5-carboxylic acid analog, while the 7-methyl group introduces a site for potential stereoselective hydroxylation by microbial P450 enzymes (as demonstrated for the related CPD-1 tetrahydrobenzotriazole substrate) [2].

Metabolic stability Saturation Microsomal clearance

Physicochemical Property Differentiation: Molecular Weight, PSA, and Rule-of-5 Profile

The target compound (MW 181.19) occupies a favorable low-molecular-weight space compared to larger tetrahydrobenzotriazole derivatives (e.g., 3-substituted analogs with MW > 250). Its predicted topological polar surface area (TPSA) of approximately 74.7 Ų (triazole N atoms plus carboxylic acid) coupled with XLogP3 ~1.2 yields a lead-like profile within the Congreve rule-of-3 guidelines for fragment-based drug discovery [1]. In contrast, the non-methylated analog (MW 167.17) has a lower molecular weight but lacks the chiral handle; N-substituted analogs (e.g., 1-methyl derivatives) have identical molecular formula but different TPSA due to altered hydrogen-bond acceptor topology .

Drug-likeness Physicochemical properties Lead-likeness

Optimal Application Scenarios for 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic Acid Derived from Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Fused Heterocyclic Kinase Inhibitors

The 5-carboxylic acid position, combined with the C7 chiral center, makes this compound a strategic intermediate for constructing enantiomerically enriched [5,6]-fused heterocyclic cores targeting kinases such as RIP1 [1]. The 2H-tautomer provides a distinct H-bond donor geometry that can be exploited in structure-based design to achieve selectivity over kinases that prefer 1H-tautomer pharmacophores [2].

Fragment Library Enrichment with a Chiral, Lead-Like Tetrahydrobenzotriazole Scaffold

With MW 181.19, XLogP3 ~1.2, and a single chiral center, the compound is well-suited for fragment-based drug discovery (FBDD) campaigns. It fills a gap in commercial fragment libraries that predominantly contain achiral tetrahydrobenzotriazole carboxylic acids or N-methyl regioisomers lacking the C7 stereocenter [1].

Stereoselective Biocatalysis Substrate for P450-Mediated Hydroxylation Studies

Microbial cytochrome P450 enzymes (e.g., from Streptomyces sp. EAS-AB2608) have demonstrated the ability to hydroxylate tetrahydrobenzotriazole substrates with defined regio- and stereoselectivity [2]. The 7-methyl substituent provides an additional probe for studying substrate recognition and stereochemical outcomes in P450 engineering programs.

mGlu₅ Positive Allosteric Modulator (PAM) Scaffold Derivatization

The tetrahydrobenzotriazole core has been validated as a mGlu₅ PAM pharmacophore [3]. The 5-carboxylic acid provides a synthetic handle for amide or ester diversification, while the 7-methyl group introduces conformational bias that may influence allosteric modulator potency and cooperativity with glutamate, as observed in SAR studies of related tetrahydrobenzotriazole PAMs.

Quote Request

Request a Quote for 7-Methyl-4,5,6,7-tetrahydro-2H-benzotriazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.